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molecular formula C14H18O4Si B8559258 3,4-Dimethoxy-5-((trimethylsilyl)ethynyl)benzoic acid CAS No. 647855-80-9

3,4-Dimethoxy-5-((trimethylsilyl)ethynyl)benzoic acid

Cat. No. B8559258
M. Wt: 278.37 g/mol
InChI Key: ZOHOLJSNLMXURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691843B2

Procedure details

To a stirred solution of 3,4-dimethoxy-5-(trimethylsilanylethynyl)benzoic acid (5.56 g, 20 mmol) in THF (115 mL) at 0° C. was added TBAF (1.0 M solution in THF, 30 mL, 30 mmol). The resulting solution was stirred at 0° C. for 30 min, then the reaction mixture was diluted with 1 N HCl aqueous solution (200 mL), extracted with EtOAc (3×70 mL). The combined organic layer was washed with brine (100 mL), dried over Na2SO4, concentrated in vacuo to give 3-ethynyl-4,5-dimethoxybenzoic acid (4.0 g). The product was used without further purification.
Quantity
5.56 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([C:14]#[C:15][Si](C)(C)C)[C:11]=1[O:12][CH3:13])[C:6]([OH:8])=[O:7].CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1.Cl>[C:14]([C:10]1[CH:9]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[C:11]=1[O:12][CH3:13])[C:6]([OH:8])=[O:7])#[CH:15] |f:1.2|

Inputs

Step One
Name
Quantity
5.56 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=C(C1OC)C#C[Si](C)(C)C
Name
Quantity
30 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
115 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×70 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#C)C=1C=C(C(=O)O)C=C(C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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